molecular formula C9H8N2O B1595063 3-Oxo-2-(pyridin-2-yl)butanenitrile CAS No. 57115-24-9

3-Oxo-2-(pyridin-2-yl)butanenitrile

Cat. No.: B1595063
CAS No.: 57115-24-9
M. Wt: 160.17 g/mol
InChI Key: ZKSFBSZAPWNWFK-UHFFFAOYSA-N
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Description

3-Oxo-2-(pyridin-2-yl)butanenitrile: is an organic compound with the molecular formula C₉H₈N₂O. It is characterized by the presence of a pyridine ring attached to a butanenitrile moiety with a ketone functional group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2-(pyridin-2-yl)butanenitrile typically involves the reaction of 2-pyridylacetonitrile with acetyl chloride in the presence of a base such as sodium ethanolate. The reaction is carried out in a solvent like tetrahydrofuran at a controlled temperature of around 10°C for approximately 16 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-2-(pyridin-2-yl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

3-Oxo-2-(pyridin-2-yl)butanenitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Oxo-2-(pyridin-2-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The compound’s ketone and nitrile functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and other proteins. Detailed studies on its exact molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

  • 3-Oxo-2-(pyridin-3-yl)butanenitrile
  • 3-Oxo-2-(pyridin-4-yl)butanenitrile
  • 3-Oxo-2-phenylbutanenitrile

Comparison: 3-Oxo-2-(pyridin-2-yl)butanenitrile is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, such as 3-Oxo-2-(pyridin-3-yl)butanenitrile and 3-Oxo-2-(pyridin-4-yl)butanenitrile, the position of the nitrogen atom in the pyridine ring can affect the compound’s electronic properties and steric hindrance, leading to differences in chemical behavior and applications .

Properties

IUPAC Name

3-oxo-2-pyridin-2-ylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(12)8(6-10)9-4-2-3-5-11-9/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSFBSZAPWNWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318023
Record name NSC324619
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57115-24-9
Record name 57115-24-9
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Record name NSC324619
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-2-(pyridin-2-yl)butanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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